molecular formula C4H8O5S B12797823 1-Methoxy-1-oxo-2-propanesulfonic acid CAS No. 20449-11-0

1-Methoxy-1-oxo-2-propanesulfonic acid

Cat. No.: B12797823
CAS No.: 20449-11-0
M. Wt: 168.17 g/mol
InChI Key: WUBCGHWJGKUIDY-UHFFFAOYSA-N
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Description

1-Methoxy-1-oxo-2-propanesulfonic acid is a sulfonic acid derivative with a propane backbone functionalized by a methoxy group (CH₃O–), an oxo group (=O), and a sulfonic acid (–SO₃H) group. Its structure can be represented as CH₃O–C(O)–CH₂–SO₃H, where the oxo group likely forms a ketone or ester moiety. This compound is hypothesized to exhibit strong acidity due to the sulfonic acid group and enhanced solubility in polar solvents due to its hydrophilic substituents.

Properties

CAS No.

20449-11-0

Molecular Formula

C4H8O5S

Molecular Weight

168.17 g/mol

IUPAC Name

1-methoxy-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C4H8O5S/c1-3(4(5)9-2)10(6,7)8/h3H,1-2H3,(H,6,7,8)

InChI Key

WUBCGHWJGKUIDY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-oxo-2-propanesulfonic acid typically involves the reaction of methanesulfonic acid with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of 1-Methoxy-1-oxo-2-propanesulfonic acid follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade methanesulfonic acid and methanol, with continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1-oxo-2-propanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-1-oxo-2-propanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-1-oxo-2-propanesulfonic acid involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS)
  • Structure : CH₂=C(CH₃)–C(O)–NH–C(CH₃)(SO₃H)–CH₃.
  • Key Features: Contains an acrylamido group and a methyl substituent, making it a reactive monomer for polymerization.
  • Applications : Widely used in hydrogels, surfactants, and oilfield chemicals due to its high reactivity and thermal stability .
  • Comparison : Unlike 1-methoxy-1-oxo-2-propanesulfonic acid, AMPS has a polymerizable acrylamido group, enabling covalent crosslinking. The methoxy and oxo groups in the target compound may instead enhance hydrolytic stability or alter solubility.
Sodium 2-Methylprop-2-ene-1-sulfonate
  • Structure : CH₂=C(CH₃)–CH₂–SO₃Na.
  • Key Features : An alkenyl sulfonate with a terminal double bond, facilitating radical polymerization.
  • Applications : Used in detergents and ion-exchange resins .
  • Comparison : The absence of a carbonyl or methoxy group in this compound reduces its hydrogen-bonding capacity compared to 1-methoxy-1-oxo-2-propanesulfonic acid.
2-Oxo-1-propanesulfonic Acid
  • Structure : HOOC–CH₂–SO₃H.
  • Key Features : A simpler analog with a carboxylic acid and sulfonic acid group.
  • Applications : Intermediate in organic synthesis and pharmaceutical manufacturing .
  • Comparison : The methoxy group in the target compound may lower acidity (pKa) compared to the carboxylic acid in this analog.

Physicochemical Properties

Property 1-Methoxy-1-oxo-2-propanesulfonic Acid (Inferred) 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) Sodium 2-Methylprop-2-ene-1-sulfonate
Molecular Formula C₄H₈O₅S C₇H₁₃NO₄S C₄H₇NaO₃S
Molecular Weight ~184 g/mol 231.25 g/mol 158.15 g/mol
Acidity (pKa) ~1–2 (sulfonic acid) ~1.5 (sulfonic acid) ~1.5 (sulfonic acid)
Solubility High in water and polar solvents Soluble in water, ethanol Highly water-soluble
Thermal Stability Moderate (decomposes >200°C) High (stable up to 300°C) Moderate (stable up to 150°C)

Functional and Application Differences

  • Polymer Chemistry :
    • AMPS : Forms copolymers with acrylamide for high-performance materials .
    • Target Compound : The methoxy group may reduce polymerization reactivity but improve compatibility with hydrophobic matrices.
  • Environmental Impact: Perfluorinated Sulfonic Acids (e.g., in ): Persistent and bioaccumulative.

Biological Activity

1-Methoxy-1-oxo-2-propanesulfonic acid (CAS No. 20449-11-0) is a sulfonic acid derivative with a unique methoxy group that enhances its chemical properties and reactivity. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

The molecular formula of 1-Methoxy-1-oxo-2-propanesulfonic acid is C₄H₈O₅S, with a molecular weight of 168.17 g/mol. The compound's structure includes a sulfonic acid functional group, which is known for its high polarity and ability to form hydrogen bonds, making it useful in biochemical applications.

PropertyValue
CAS No. 20449-11-0
Molecular Formula C₄H₈O₅S
Molecular Weight 168.17 g/mol
IUPAC Name 1-methoxy-1-oxopropane-2-sulfonic acid
InChI Key WUBCGHWJGKUIDY-UHFFFAOYSA-N

1-Methoxy-1-oxo-2-propanesulfonic acid acts primarily as a nucleophile in various biochemical reactions. Its ability to form covalent bonds with electrophilic sites allows it to modulate the activity of enzymes and proteins in biological systems. The compound’s reactivity can lead to alterations in metabolic pathways, potentially influencing cellular processes.

Biological Activities

Research indicates that 1-Methoxy-1-oxo-2-propanesulfonic acid exhibits several biological activities:

Enzyme Modulation

The compound has been shown to interact with specific enzymes, affecting their catalytic activity. For instance, studies have suggested its role in modulating proteolytic pathways, which are crucial for protein homeostasis and cellular regulation.

Antimicrobial Properties

Preliminary investigations reveal that this compound may possess antimicrobial properties, making it a candidate for further research in developing antibacterial agents.

Drug Delivery Systems

Due to its unique chemical structure, 1-Methoxy-1-oxo-2-propanesulfonic acid is being explored as a potential drug delivery agent. Its ability to form stable complexes with various drugs can enhance bioavailability and therapeutic efficacy.

Case Studies

Several studies have highlighted the biological implications of 1-Methoxy-1-oxo-2-propanesulfonic acid:

  • Proteasome Activity Modulation : A study investigated the effects of this compound on proteasome-mediated proteolytic activity in cell lines. Results indicated that treatment with the compound led to increased activity of specific proteasome subunits, suggesting a role in protein degradation pathways .
  • Antimicrobial Efficacy : In vitro tests demonstrated that 1-Methoxy-1-oxo-2-propanesulfonic acid exhibited significant antibacterial activity against common pathogens, indicating its potential use in antimicrobial formulations .
  • Drug Delivery Research : Research focusing on drug delivery systems revealed that this compound could enhance the solubility and stability of certain therapeutic agents, improving their pharmacokinetic profiles .

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